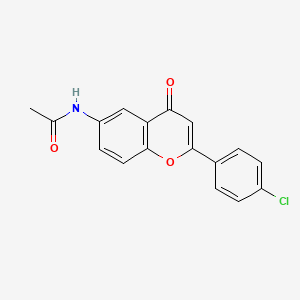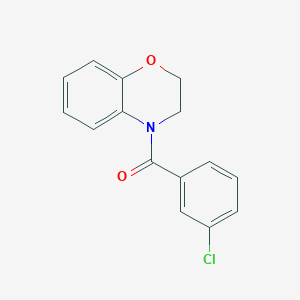![molecular formula C11H13Cl2N3O3S2 B12202660 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B12202660.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure It is characterized by the presence of a cyclopropane ring, a dichloroethenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the cyclopropanecarboxylic acid derivative, which is then reacted with 2,2-dichloroethenyl compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)-: This compound shares a similar cyclopropane structure but differs in the configuration and functional groups attached.
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester: This compound has a similar core structure but includes a phenoxyphenyl group, which alters its chemical properties and applications.
Uniqueness
Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13Cl2N3O3S2 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13Cl2N3O3S2/c1-11(2)5(4-6(12)13)7(11)8(17)14-9-15-16-10(20-9)21(3,18)19/h4-5,7H,1-3H3,(H,14,15,17) |
InChI Key |
UDIDEKIWVALCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-ethyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12202582.png)
![4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-propoxyphenol](/img/structure/B12202589.png)
![1-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12202599.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12202614.png)
![6,8-Dichloro-3-[(4-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12202617.png)
![2-ethyl-N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12202626.png)
![1-(thiophen-2-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B12202627.png)

![methyl 2-{[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate](/img/structure/B12202631.png)


![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B12202643.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12202649.png)
![8-benzyl-4,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B12202652.png)
